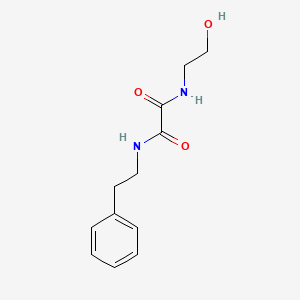
N-(2-hydroxyethyl)-N'-(2-phenylethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-hydroxyethyl)-N'-(2-phenylethyl)ethanediamide, commonly known as HPEE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPEE belongs to the class of ethylenediamine derivatives and has been synthesized using various methods.
作用机制
The mechanism of action of HPEE is not fully understood. However, studies have shown that HPEE can interact with various cellular targets, including enzymes and receptors. HPEE has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). HPEE has also been shown to interact with various receptors, including the epidermal growth factor receptor (EGFR) and the peroxisome proliferator-activated receptor gamma (PPARγ).
Biochemical and Physiological Effects:
HPEE has been shown to have various biochemical and physiological effects. In medicine, HPEE has been shown to possess anti-inflammatory properties by inhibiting the activity of COX-2 and reducing the production of inflammatory cytokines. HPEE has also been shown to possess anti-tumor and anti-cancer properties by inhibiting the activity of MMPs and inducing apoptosis in cancer cells.
In agriculture, HPEE has been shown to enhance plant growth and productivity by increasing the uptake of nutrients and water by plants. HPEE has also been shown to increase the activity of various enzymes involved in photosynthesis and respiration.
实验室实验的优点和局限性
HPEE has several advantages for lab experiments, including its high purity and stability. HPEE is also readily available and easy to synthesize. However, HPEE has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of HPEE. In medicine, future studies could focus on the development of HPEE-based drugs for the treatment of cancer and other diseases. In agriculture, future studies could focus on the development of HPEE-based fertilizers and pesticides to enhance crop productivity and control pests and diseases. In industry, future studies could focus on the development of HPEE-based corrosion inhibitors and surfactants for various applications.
Conclusion:
In conclusion, HPEE is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HPEE has been synthesized using various methods and has been extensively studied for its potential applications in medicine, agriculture, and industry. HPEE has various biochemical and physiological effects and has several advantages and limitations for lab experiments. Future studies could focus on the development of HPEE-based drugs, fertilizers, pesticides, corrosion inhibitors, and surfactants for various applications.
合成方法
The synthesis of HPEE involves the reaction of 2-phenylethylamine with ethylenediamine in the presence of ethylene glycol. The reaction results in the formation of HPEE, which is then purified using column chromatography. The purity of HPEE can be determined using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学研究应用
HPEE has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, HPEE has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer properties. HPEE has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
In agriculture, HPEE has been studied for its ability to enhance plant growth and productivity. HPEE has been shown to increase the yield of various crops, including rice, wheat, and maize. HPEE has also been investigated for its potential use as a natural pesticide to control pests and diseases in crops.
In industry, HPEE has been studied for its potential use as a corrosion inhibitor in various applications, including oil and gas pipelines and water treatment plants. HPEE has also been investigated for its potential use as a surfactant in various applications, including detergents and personal care products.
属性
IUPAC Name |
N'-(2-hydroxyethyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-9-8-14-12(17)11(16)13-7-6-10-4-2-1-3-5-10/h1-5,15H,6-9H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXDUKBBKZDXOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-tert-butylcyclohexyl)amino]cyclohexanol](/img/structure/B5107782.png)
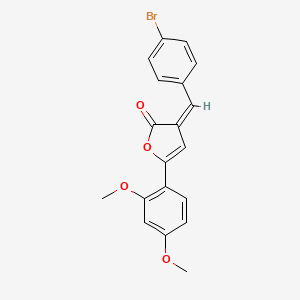
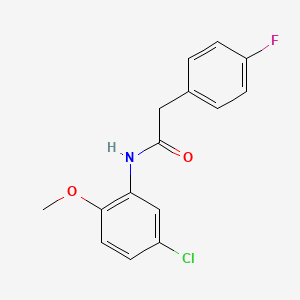
![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-3,3-diphenylacrylamide](/img/structure/B5107791.png)
![N-(1-{1-[3-(3-methoxyphenyl)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)tetrahydro-3-furancarboxamide](/img/structure/B5107805.png)
![N-[3-(2-furyl)phenyl]-1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5107818.png)
![isopropyl 2-[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5107824.png)
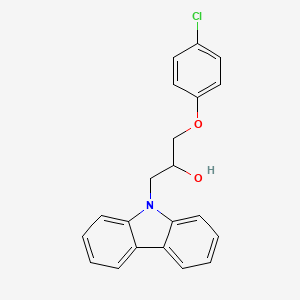
![2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]pyrimidine](/img/structure/B5107842.png)
![ethyl [5-(3,5-dichloro-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5107848.png)
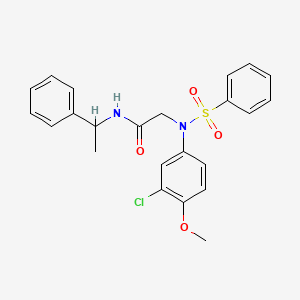
![4-methyl-3-(4-morpholinylsulfonyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5107863.png)
![8-[4-(methylsulfonyl)-1-piperazinyl]-5-nitroquinoline](/img/structure/B5107867.png)
